molecular formula C10H16Cl2N2O B1379477 2-(Morpholin-4-yl)aniline dihydrochloride CAS No. 1461705-16-7

2-(Morpholin-4-yl)aniline dihydrochloride

Cat. No. B1379477
CAS RN: 1461705-16-7
M. Wt: 251.15 g/mol
InChI Key: ARXAJTIEZQKMAF-UHFFFAOYSA-N
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Description

“2-(Morpholin-4-yl)aniline dihydrochloride” is a chemical compound with the molecular formula C10H16Cl2N2O . It is a powder with a molecular weight of 265.18 .

Scientific Research Applications

Optimization and Inhibition Studies

  • Src Kinase Inhibition : The optimization of 4-phenylamino-3-quinolinecarbonitriles, involving the replacement of certain groups with a 3-(morpholin-4-yl)propoxy group, led to enhanced inhibition of Src kinase activity and Src-mediated cell proliferation, highlighting its potential application in cancer research (Boschelli et al., 2001).

Antimicrobial Activity

  • Synthesis and Antimicrobial Evaluation : Novel (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives were synthesized and showed significant antimicrobial activity against various bacterial and fungal strains, illustrating their potential as antimicrobial agents (Subhash & Bhaskar, 2020).

Chemical Synthesis and Characterization

  • Synthesis of Aniline Derivatives : The synthesis of N-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)aniline and its crystal structure analysis demonstrate the utility of morpholine derivatives in the development of novel chemical entities with potential applications in various fields (Li et al., 2005).
  • Reactions with Amines : A study on the reaction of 2-chloro-6-thio-7-methylpurine with morpholine among other amines provides insights into the formation of compounds with potential biological activities (Кочергин et al., 2012).

Cytotoxic and Genotoxic Effects

  • Cytotoxicity and Anticancer Potential : The study on substituted 4-anilinoquinazolines, which were modified by adding a morpholine group, showed cytotoxic effects against tumor cell lines, indicating their potential use in cancer therapy (Jantová et al., 2001).

Material Science

  • Metal Complexes : Research on metal halide complexes of morpholine-4-thiocarbonic acid anilide contributes to the field of inorganic chemistry by providing new insights into the properties and applications of metal complexes (Venkappayya & Brown, 1974).

properties

IUPAC Name

2-morpholin-4-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12;;/h1-4H,5-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXAJTIEZQKMAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-4-yl)aniline dihydrochloride

CAS RN

1461705-16-7
Record name 2-(morpholin-4-yl)aniline dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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